

# Meta-analysis of Clinical Trials Involving Thymopentin for Specific Diseases

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## Compound of Interest

Compound Name: *Thymopentin*

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## A Comparative Guide for Researchers and Drug Development Professionals

**Thymopentin**, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its immunomodulatory properties in a variety of diseases. This guide provides a comparative analysis of clinical trial data for **Thymopentin** and related compounds across several specific diseases, offering a resource for researchers, scientists, and drug development professionals.

### Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense pruritus. The immunomodulatory effects of **Thymopentin** have been evaluated as a potential therapeutic intervention to correct the underlying immune dysregulation.

### Quantitative Data Summary

Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Leung et al. (1990)[1]	Thymopentin (50 mg daily, s.c.) for 6 weeks	Placebo	Reduction in clinical severity score	Higher reduction in the Thymopentin group	0.04
Reduction in pruritus	Significant reduction with Thymopentin	0.02			
Reduction in erythema	Significant reduction with Thymopentin	0.04			
Reduction in extent of body involvement and severity index	Significant reduction with Thymopentin	0.04			
Stiller et al. (1994)[2]	Thymopentin (50 mg thrice weekly, s.c.) for 12 weeks	Placebo	Improvement in disease severity	Significantly greater improvement with Thymopentin	Not specified
Hsieh et al. (1992)[3][4]	Thymopentin (50 mg thrice weekly, s.c.) for 12 weeks	Placebo (Normal Saline)	Decline in total severity score	Significant decline from baseline at 3 weeks, continued in the Thymopentin group but flared up in	<0.05

the placebo  
group after  
stopping  
treatment.

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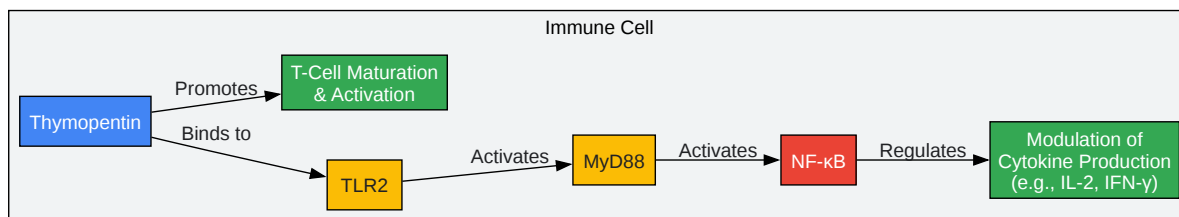
## Experimental Protocols

Leung et al. (1990):[\[1\]](#) A two-center, double-blind, placebo-controlled trial was conducted with 100 patients with moderate to severe atopic dermatitis. Patients were randomized to receive either daily subcutaneous injections of 50 mg **Thymopentin** (n=48) or placebo (n=52) for 6 weeks. Clinical extent of the disease and severity parameters, including pruritus and erythema, were measured at baseline and at regular intervals during the study.

Stiller et al. (1994):[\[2\]](#) In a 12-week, multicenter, double-blind, placebo-controlled clinical trial, 39 patients (at least 2 years old) with severe atopic dermatitis covering a minimum of 20% of their cutaneous surface area were enrolled. Participants were randomly assigned to receive either thrice-weekly subcutaneous injections of 50 mg **Thymopentin** or a placebo. The use of triamcinolone 0.1% or hydrocortisone 1.0% cream and oral antihistamines was permitted during the trial.

Hsieh et al. (1992):[\[3\]](#)[\[4\]](#) An open-label clinical trial was conducted on 16 children with severe atopic dermatitis. All patients received subcutaneous injections of 50 mg **Thymopentin** three times a week for six weeks. Following this initial phase, they were randomly divided into two groups: one group continued with **Thymopentin** for an additional six weeks, while the other group received normal saline as a placebo. Clinical and immunological parameters were evaluated serially.

## Signaling Pathway



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Caption: **Thymopentin's** immunomodulatory signaling pathway.

## HIV Infection

**Thymopentin** has been investigated as an immunomodulatory agent in individuals with Human Immunodeficiency Virus (HIV) infection to potentially slow immune decline.

## Quantitative Data Summary

Trial/Study	Patient Population	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Goldstein et al. (1995)[5]	Asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm <sup>3</sup> , >6 months AZT at entry (Stratum I)	Thymopent in (50 mg s.c. 3 times/week) + AZT	Placebo + AZT	AIDS or death events	2 in Thymopent in group vs. 10 in placebo group	0.024
ARC, AIDS, or death events	3 in Thymopent in group vs. 18 in placebo group	0.001				
Asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm <sup>3</sup> , ≤6 months AZT at entry (Stratum II)	Thymopent in (50 mg s.c. 3 times/week) + AZT	Placebo + AZT	AIDS or death events	4 in Thymopent in group vs. 0 in placebo group	0.11	
ARC, AIDS, or	4 in Thymopent in group	0.79				

death  
events  
vs. 2 in  
placebo  
group

Clumeck et al. (1989) [6]	Patients with AIDS-lymphadenopathy	Thymopent in (50 mg i.v. 3 times/week for 2 months)	None (Open-label)	Change in OKT-3 and OKT-8 cells	Significant increase	Not specified
Blastogenic response to PHA	Significant increase	Not specified				
Clinical improvement	Subjective improvement, weight gain, disappearance of fever in all 6 patients	Not applicable				

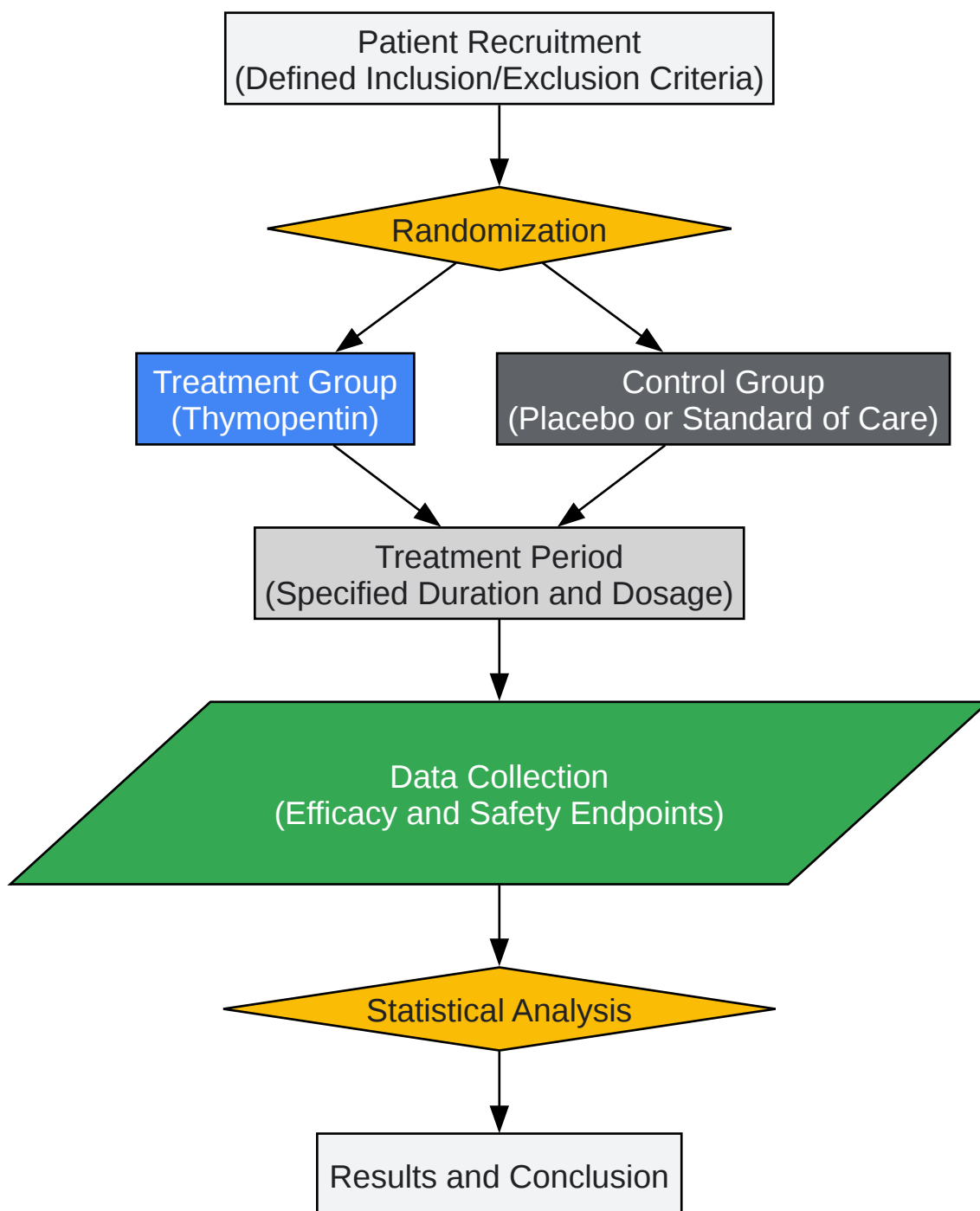
## Experimental Protocols

Goldstein et al. (1995):[5] A double-blind, randomized, placebo-controlled trial evaluated **Thymopentin** in 352 zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm<sup>3</sup>. Patients were prestratified based on prior AZT use: Stratum I (>6 months AZT) and Stratum II (≤6 months AZT). Participants received either 50 mg of **Thymopentin** subcutaneously three times a week or a placebo, in addition to their ongoing AZT therapy, for 48 weeks. Clinical endpoints, CD4 cell counts, and viral markers were evaluated.

Clumeck et al. (1989):[6] An open-label study was conducted on 10 African patients with AIDS. Patients were treated with 50 mg of **Thymopentin** intravenously three times a week for two consecutive months. The study included patients with AIDS-lymphadenopathy (Group A) and patients with opportunistic infections (Group B). Immunological parameters, including T-cell

subsets and lymphocyte blastogenic response, and clinical status were assessed before, during, and after therapy.

## Experimental Workflow



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Caption: Generalized workflow of a randomized controlled clinical trial.

## Rheumatoid Arthritis

Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the joints. The immunoregulatory properties of **Thymopentin** have been explored as a potential therapeutic avenue.

## Quantitative Data Summary



Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Malaise et al. (1985)[7]	Thymopentin (50 mg i.v. 3 times/week) for 3 weeks	Placebo	Improvement in clinical variables (painful joints, tenderness, swelling, pain on awakening, disease activity)	Significant improvement in the Thymopentin group	<0.05 or <0.01
Intergroup comparison (tenderness, joint swelling, pain on awakening, disease activity)			Thymopentin significantly better than placebo	Not specified	
Veys et al. (1984)[8]	Multiple trials with varying dosages and administration routes (s.c. and i.v.)	Placebo	Statistically significant improvements	No statistically significant improvements registered in the TP-5 treated patients, although individual improvements were noted.	Not significant
Franchimont et al. (1989)	Thymopentin (50 mg i.v. 3	Placebo	Improvement in Ritchie	Significant improvement	Not specified

[9]	times/week) for 3 weeks		index and sum score of swollen joints	on TP-5 compared to placebo	
Lemmel et al. (1988)[10]	Thymopentin (50 mg i.v. 3 times/week)	Placebo	Improvement of clinical criteria	Significant improvement of five among nine clinical criteria with Thymopentin after the third week.	Not specified
Response rate (improvement of a clinical parameter by at least 40%)	Significantly greater for all clinical parameters in the Thymopentin group.	Not specified			

## Experimental Protocols

Malaise et al. (1985):[7] A placebo-controlled, double-blind, randomized study was conducted with 41 patients with active rheumatoid arthritis. Twenty-one patients received slow intravenous injections of 50 mg **Thymopentin** three times a week for three consecutive weeks, and 20 patients received a placebo in the same manner. A range of clinical variables, including joint pain, tenderness, swelling, and morning stiffness, were assessed.

Veys et al. (1984):[8] This publication compiled data from three separate trials: a six-month double-blind trial comparing three different subcutaneous dosages of **Thymopentin** to placebo, an open-label long-term study with subcutaneous administration, and a short-term (3 weeks) double-blind trial of high-dose (100 mg/day) intravenous **Thymopentin**.

Franchimont et al. (1989):[9] In a multicenter, randomized controlled trial, 76 patients were treated with either 50 mg of **Thymopentin** or a placebo, administered as a slow intravenous

injection three times a week for 3 weeks. The follow-up period was 7 weeks. Clinical parameters such as the Ritchie index and the sum score of swollen joints were evaluated.

Lemmel et al. (1988):[\[10\]](#) A multicenter, placebo-controlled, and randomized double-blind trial included 119 patients with rheumatoid arthritis. Of these, 107 patients had complete data for evaluation. Fifty-one patients received intravenous injections of 50 mg **Thymopentin** three times weekly, and 56 received a placebo solution. Nine clinical criteria were assessed after the third week of treatment.

## Sepsis (Data on Thymosin $\alpha$ 1)

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The following data pertains to Thymosin  $\alpha$ 1, a related immunomodulatory peptide, as direct meta-analyses on **Thymopentin** for sepsis are not readily available.

## Quantitative Data Summary

Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Li et al. (2025)[11] [12]	Thymosin α1	Control	28-day mortality (11 RCTs, n=1927)	Significant reduction in mortality with Tα1 (OR 0.73, 95%CI: 0.59-0.90)	0.003
28-day mortality (high-quality subgroups)	No significant mortality benefit (OR 0.82, 95%CI: 0.65-1.03)	0.09			
28-day mortality (multi-center subgroups)	No significant mortality benefit (OR 0.86, 95%CI: 0.68-1.08)	0.20			
Liu et al. (2014)[13]	Thymosin α1	Control	Change in CD4+ T lymphocytes	Increased level with Tα1 (WMD=6.24, 95%CI: 1.12 to 11.36)	Not specified
Change in CD4+/CD8+ ratio	Increased ratio with Tα1 (WMD=0.14, 95%CI: 0.03 to 0.25)	0.01			
APACHE II score	Decreased score with Tα1 (WMD=3.82,	<0.001			

	95%CI: 2.36 to 5.28)
Mechanical ventilation days	Reduced days with Tα1 (WMD=-4.17, 0.004 95%CI: -7.00 to -1.34)
Duration of ICU stay	Shortened duration with Tα1 0.004 (WMD=-4.87, 95%CI: -8.17 to -1.60)

## Experimental Protocols

Li et al. (2025):[\[11\]](#)[\[12\]](#) This systematic review and meta-analysis included 11 randomized controlled trials (RCTs) with a total of 1927 patients. The study assessed the effect of Thymosin α1 administration on 28-day mortality in patients with sepsis. Subgroup analyses were performed based on the quality and design of the included trials.

Liu et al. (2014):[\[13\]](#) This meta-analysis included five randomized controlled trials with a total of 198 patients. The study evaluated the effects of Thymosin α1 on immune parameters (CD4+ T lymphocytes, CD4+/CD8+ ratio), clinical severity scores (APACHE II), and clinical outcomes (mechanical ventilation days, ICU stay duration) in patients with sepsis.

## COVID-19 (Data on Thymosin α1)

The use of immunomodulators has been explored in the management of Coronavirus Disease 2019 (COVID-19) to mitigate the severe inflammatory response. The data presented here is for Thymosin α1.

## Quantitative Data Summary

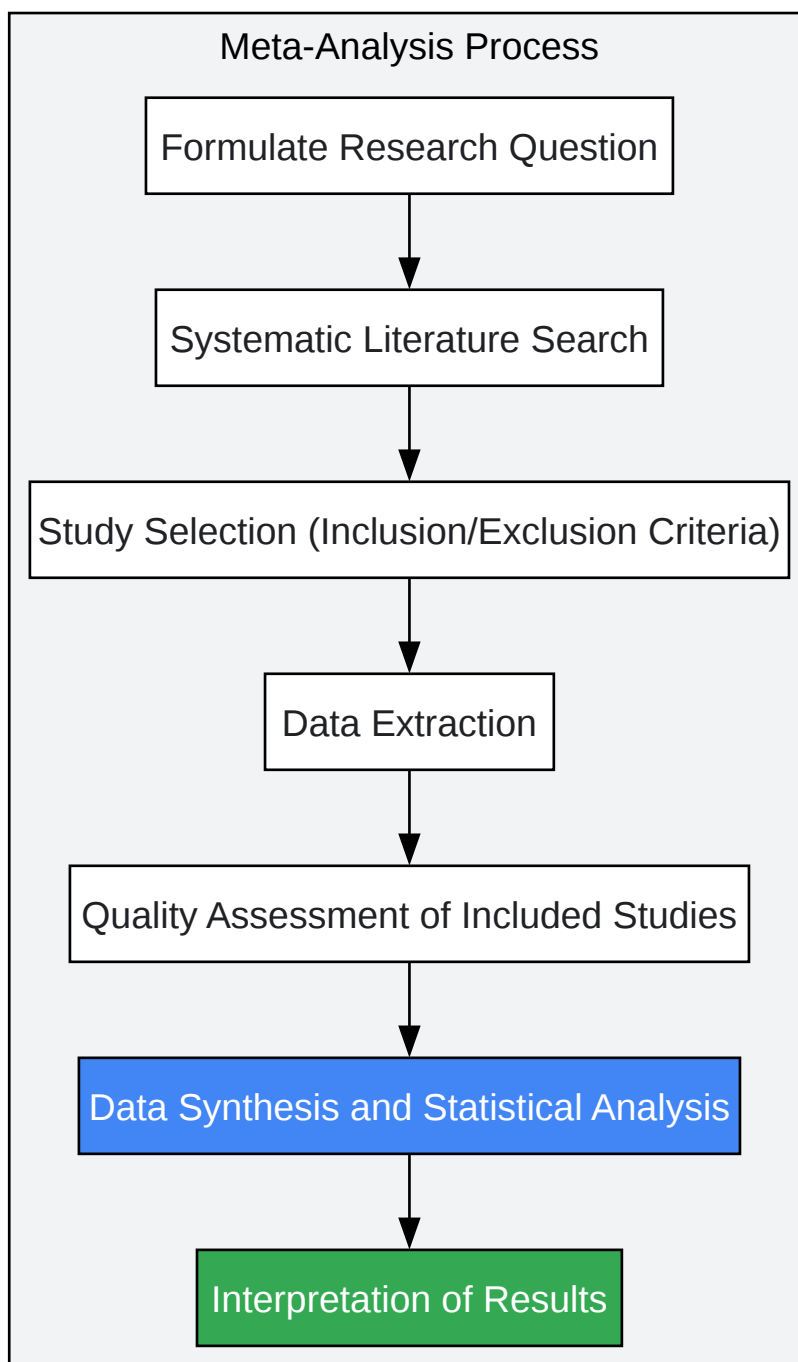
Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Shang et al. (2023)[14]	Thymosin α1	Control	Mortality (9 studies, n=5352)	No statistically significant effect on overall mortality (RR 1.03, 95%CI: 0.60, 1.75)	0.92
Mortality in patients with mean age >60 years	Beneficial effect on mortality (RR 0.68, 95%CI: 0.58, 0.78)	<0.00001			
Mortality in severe/critical COVID-19 patients	Beneficial effect on mortality (RR 0.66, 95%CI: 0.57, 0.76)	<0.00001			
Yu et al. (2023)[15]	Thymosin α1	Control	Mortality in serious COVID-19 cases (4 studies, n=1230)	Reduced mortality with Tα1 (RR: 0.67; 95% CI: 0.58, 0.77)	<0.00001
Length of hospitalization in non-serious cases (2 studies, n=3670)	Reduced hospitalization length with Tα1 (SMD = -0.28; 95% CI: -0.41, -0.14)	<0.0001			

## Experimental Protocols

Shang et al. (2023):[\[14\]](#) This systematic review and meta-analysis included 9 studies with a total of 5352 adult patients hospitalized with COVID-19. The primary outcome assessed was mortality. Subgroup analyses were conducted based on patient age and disease severity.

Yu et al. (2023):[\[15\]](#) This systematic review and meta-analysis included studies with adult patients with laboratory-confirmed SARS-CoV-2 infection. The analysis evaluated the effect of Thymosin  $\alpha$ 1 on mortality and length of hospitalization, with subgroup analysis based on disease severity.

## Meta-analysis Workflow



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Caption: A typical workflow for conducting a meta-analysis.



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